1-Bromo-4-chlorobutane
Overview
Description
1-Bromo-4-chlorobutane, also known as tetramethylene chlorobromide, is an organic compound with the molecular formula C₄H₈BrCl. It is a halogenated alkane, featuring both bromine and chlorine atoms attached to a butane backbone. This compound is used in various chemical synthesis processes due to its reactivity and ability to introduce both bromine and chlorine functionalities into organic molecules .
Mechanism of Action
Action Environment
The action of 1-Bromo-4-chlorobutane can be influenced by various environmental factors. For example, its reactivity may be enhanced in acidic conditions, or in the presence of certain catalysts. Additionally, its toxicity may be influenced by factors such as the individual’s health status, age, and genetic makeup.
Disclaimer: The actual mechanism of action, pharmacokinetics, and effects of this compound may vary and are subject to further scientific investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chlorobutane can be synthesized through several methods:
Hydrochlorination of Tetrahydrofuran (THF): This method involves treating tetrahydrofuran with dry hydrochloric acid in the presence of zinc chloride at approximately 100°C to produce 4-chloro-1-butanol.
Direct Halogenation: Another method involves the addition of bromine to a mixture of phosphorus and 4-chloro-1-butanol, maintaining the temperature close to 0°C during the addition of bromine.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
1-Bromo-4-chlorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in this compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Dehalogenation: Bases or nucleophilic substitution reagents in suitable solvents.
Major Products
1-Azido-4-chlorobutane: Formed from the reaction with sodium azide.
Various substituted butanes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-4-chlorobutane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biological Studies: It is used to study the effects of halogenated compounds on biological systems and to develop new bioactive molecules.
Material Science: It is employed in the preparation of specialized polymers and materials with unique properties.
Comparison with Similar Compounds
1-Bromo-4-chlorobutane can be compared with other halogenated butanes:
1-Chloro-4-bromobutane: Similar in structure but with the positions of bromine and chlorine atoms reversed.
1,4-Dibromobutane: Contains two bromine atoms instead of one bromine and one chlorine.
1,4-Dichlorobutane: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile chemical transformations and applications .
Properties
IUPAC Name |
1-bromo-4-chlorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSRGCVYOEDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049350 | |
Record name | 1-Bromo-4-chlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-78-9 | |
Record name | 1-Bromo-4-chlorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6940-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Bromo-4-chlorobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-chlorobutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60193 | |
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Record name | Butane, 1-bromo-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromo-4-chlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-chlorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-BROMO-4-CHLOROBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WY7Z6MQN8 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-bromo-4-chlorobutane?
A1: this compound is a dihaloalkane with the molecular formula C4H8BrCl and a molecular weight of 171.46 g/mol. While specific spectroscopic data is not detailed in the provided abstracts, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q2: How is this compound used in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis. It's used for alkylation reactions, particularly in synthesizing heterocyclic compounds like thienothiepines, oxathiines, and dithiines. It's also employed in creating pharmaceutical intermediates, such as those for Aripiprazole, an antipsychotic drug.
Q3: Can this compound be selectively reduced?
A: Yes, lithium borohydride can selectively reduce the bromine atom in this compound to yield 1-chlorobutane with high yield (96%). This selectivity is also observed in the presence of other functional groups like nitro, ester, and nitrile groups, highlighting its utility in multi-step syntheses.
Q4: What are the applications of this compound in studying biological processes?
A: this compound plays a crucial role in understanding glutathione conjugation pathways. Research shows that it reacts with glutathione, forming a sulfonium conjugate, similar to the chemotherapy drug Busulfan. This finding helps elucidate the metabolism and excretion mechanisms of Busulfan and related compounds.
Q5: How is this compound utilized in synthesizing bioactive compounds?
A: Researchers utilize this compound to synthesize various bioactive compounds. It's instrumental in creating Erysolin, a natural isothiocyanate with antitumor properties. It's also used in producing Raphanin, another naturally occurring isothiocyanate found in radish seeds with potential medicinal benefits.
Q6: Can this compound be used to synthesize complex molecules like Perhydrohistrionicotoxin?
A: While not a direct reagent, this compound plays a crucial role in the formal synthesis of (-)-Perhydrohistrionicotoxin (PHTX). It's used to introduce a four-carbon chain during the synthesis, highlighting its utility in constructing complex natural products.
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